molecular formula SiCl4<br>Cl4Si B154696 Tetrachlorosilane CAS No. 10026-04-7

Tetrachlorosilane

Cat. No.: B154696
CAS No.: 10026-04-7
M. Wt: 169.9 g/mol
InChI Key: FDNAPBUWERUEDA-UHFFFAOYSA-N
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Description

Atomic number of base material: 14 Silicon
Silicon tetrachloride (SiCl4) is an inorganic compound. It′ s crystal structure is similar to that of carbon tetrachloride (CCl4). SiCl4 can be synthesized by the chlorination of silicon compounds (e.g. Mg2Si, SiC, SiO2/C).
Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis.

Biological Activity

Tetrachlorosilane (SiCl₄), a silicon compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, toxicity, and effects on living organisms, supported by relevant data and case studies.

This compound is primarily used in the production of silicon-based materials and as a precursor in the synthesis of silicon dioxide. Its reactivity allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

PropertyValue
Molecular FormulaSiCl₄
Molecular Weight169.91 g/mol
Boiling Point57 °C
Melting Point-70 °C
Density1.49 g/cm³

Toxicity and Health Effects

This compound is known for its toxicological effects, particularly when inhaled or ingested. It can cause respiratory distress, liver damage, and skin irritation. A notable case series reported acute toxicity from carbon tetrachloride exposure, which shares similar toxicological profiles with this compound. In these cases, patients exhibited elevated liver enzymes and required treatment with N-acetylcysteine (NAC) to mitigate hepatic injury .

Case Study: Carbon Tetrachloride Toxicity

A recent case study highlighted two patients who developed acute hepatitis after exposure to carbon tetrachloride from an antique firebomb. Both patients experienced significant liver enzyme elevation (AST up to 18,203 U/L) and required intensive medical intervention . While this study does not directly involve this compound, it underscores the potential risks associated with halogenated silanes.

In Vitro Studies

In vitro studies have demonstrated that this compound can interact with biological molecules, influencing cellular processes. Research indicates that it may exhibit antioxidant properties when incorporated into certain compounds. For instance, derivatives synthesized from this compound have shown promising antioxidant activities in various assays .

Table 2: Antioxidant Activity of this compound Derivatives

CompoundTotal Antioxidant Capacity (mg gallic acid/gm)Iron-Reducing Power (µg/mL)Scavenging Activity (IC50 µg/mL)
7a39.08 ± 0.1024.87 ± 0.0418.65 ± 0.02
7c85.15 ± 0.2254.19 ± 0.088.56 ± 0.01
11a84.73 ± 0.2253.92 ± 0.088.60 ± 0.01

The compounds derived from this compound exhibited significant antioxidant capacities, suggesting potential therapeutic applications in oxidative stress-related conditions.

The biological activity of this compound and its derivatives may be attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. The presence of functional groups in synthesized derivatives enhances their interaction with biological targets, leading to improved pharmacological profiles.

Scientific Research Applications

Chemical Synthesis and Material Production

Silicon-Based Compounds:
Tetrachlorosilane serves as a precursor in the synthesis of various silicon-containing compounds. It is crucial in producing high-purity silicon for electronics and photovoltaic applications. The compound is utilized to create silicon wafers, which are essential for solar cells and semiconductor devices .

Silica Production:
SiCl₄ is also employed in the production of finely divided silica. This process involves hydrolysis, where this compound reacts with water to form silica gel and hydrochloric acid. The resulting silica has applications in catalysts, fillers, and as a reinforcing agent in rubber .

Polymer Chemistry:
In polymer chemistry, this compound acts as a core for synthesizing miktoarm star polymers. These branched architectures have been shown to enhance drug delivery systems by encapsulating therapeutic agents like doxorubicin efficiently .

Energy Applications

Organic Rankine Cycle (ORC) Systems:
Recent studies have highlighted the potential of silicon tetrachloride as an additive in CO₂-based binary mixtures for transcritical organic Rankine cycle systems. Research indicates that incorporating SiCl₄ can improve energy conversion efficiency by up to 10% compared to traditional organic fluids. This enhancement is attributed to its excellent thermal stability and compatibility with high-temperature operations .

Solar Energy Systems:
this compound has been investigated for use in solar concentrated power plants. Its properties allow it to function effectively as a working fluid, providing significant improvements in thermal efficiency and net power output when compared to pure CO₂ systems .

Case Study 1: Synthesis of High-Purity Silicon Wafers

A study conducted on the production process of silicon wafers using this compound demonstrated that optimizing the hydrolysis reaction conditions led to higher yields of pure silicon. The research emphasized controlling temperature and moisture levels during the reaction to minimize impurities .

Case Study 2: Thermal Stability in ORC Applications

In an experimental setup comparing various additives for ORC systems, silicon tetrachloride was found to significantly enhance performance metrics such as thermal efficiency and power output. The study concluded that SiCl₄ could be a viable alternative to conventional organic fluids due to its superior thermal properties .

Q & A

Q. What are the primary applications of tetrachlorosilane in organic synthesis, and what methodological considerations are critical?

Basic Research Question
this compound is widely used as a Lewis acid catalyst, dehydrating agent, and chloride source in heterocyclic synthesis. Key applications include:

  • Nucleoside modification : Facilitating the synthesis of 2'-chloro-2'-deoxyuridine via acetoxonium intermediates in acetic acid, yielding halogenated nucleosides (58% yield after hydrolysis) .
  • Biginelli reactions : Catalyzing one-pot syntheses of dihydropyrimidine derivatives with >90% yield under mild conditions, avoiding side products .
  • Coumarin derivatives : Enabling Knoevenagel condensations with malononitrile in ethanol, achieving quantitative yields without chromatography .
    Methodological Tip : Use anhydrous conditions and stoichiometric control (e.g., 2–6 equivalents of SiCl₄) to prevent hydrolysis or side reactions .

Q. How does this compound’s reactivity with moisture influence experimental design?

Basic Research Question
this compound reacts violently with water, producing HCl gas and heat, which can compromise reaction integrity. Key precautions:

  • Moisture-free environments : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
  • Quenching protocols : Slowly add reaction mixtures to ice-cold bases (e.g., NaHCO₃) to neutralize HCl .
    Safety Note : Corrosive fumes require fume hoods and PPE. Compatibility checks with solvents (e.g., avoid DMSO) are critical .

Q. How can researchers optimize reaction yields when using this compound as a catalyst?

Advanced Research Question
Yield optimization depends on:

  • Reagent addition sequence : Incremental addition of SiCl₄ (e.g., 3 × 2 equiv. in flavanone synthesis) minimizes side products .
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance protonation of intermediates, while ethanol aids dehydrations .
  • Temperature control : Reflux conditions (e.g., 3 h at 110°C in acetic acid) stabilize reactive intermediates .
    Data Tip : Monitor reaction progress via TLC or in situ NMR to adjust stoichiometry dynamically .

Q. How should researchers address contradictions in byproduct formation across studies using this compound?

Advanced Research Question
Discrepancies in byproduct reports (e.g., side products in flavanone synthesis vs. clean reactions in Biginelli protocols) arise from:

  • Impurity profiles : Metal contaminants in silicon feedstock (e.g., Fe, Al) can alter reaction pathways .
  • Scaling effects : Gram-scale reactions may suppress byproducts due to efficient mixing, unlike bench-scale trials .
    Resolution Strategy : Replicate studies using ultra-pure SiCl₄ (99.9%) and standardized glassware to isolate variables .

Q. What mechanistic insights explain this compound’s role in forming acetoxonium intermediates?

Advanced Research Question
In nucleoside chlorination, SiCl₄ reacts with acetic acid to generate tetraacetoxysilane and HCl. The HCl protonates the nucleoside’s hydroxyl group, forming an acetoxonium ion, which undergoes nucleophilic attack by Cl⁻ at C-2'. This mechanism is confirmed by isolating intermediates (e.g., 7a/7b) and characterizing products via ^1H NMR .
Experimental Validation : Alkaline hydrolysis of intermediates confirms the absence of competing halogenation pathways .

Q. What analytical techniques confirm this compound’s role in synthesizing dihydropyrimidines?

Basic Research Question

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) identifies product purity .
  • Spectroscopy : ^1H NMR (δ 2.4–7.6 ppm for aryl protons) and melting-point analysis validate structural motifs .
  • Scale-up verification : Gram-to-kilogram scalability with consistent yields confirms robustness .

Q. What challenges arise when scaling up this compound-mediated reactions, and how are they resolved?

Advanced Research Question

  • Exothermicity : Large-scale HCl generation requires jacketed reactors with cooling systems .
  • Byproduct recycling : Industrial processes (e.g., polysilicon production) integrate distillation to recover unreacted SiCl₄ and convert byproducts (e.g., HDK® silica) .
    Case Study : Wacker Chemie’s integrated loop recycles >90% of SiCl₄, minimizing waste .

Q. How is this compound separated from trichlorosilane in industrial syntheses?

Advanced Research Question

  • Fractional distillation : Boiling point differences (SiCl₄: 57.6°C; SiHCl₃: 31.8°C) enable separation .
  • Redistribution reactions : SiCl₄ reacts with H₂ and Si to regenerate SiHCl₃, improving process efficiency .
    Purity Metrics : Electronic-grade SiCl₄ (>99.999%) is achieved through multi-stage distillation .

Properties

IUPAC Name

tetrachlorosilane
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InChI

InChI=1S/Cl4Si/c1-5(2,3)4
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InChI Key

FDNAPBUWERUEDA-UHFFFAOYSA-N
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Canonical SMILES

[Si](Cl)(Cl)(Cl)Cl
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Molecular Formula

Cl4Si, SiCl4
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DSSTOX Substance ID

DTXSID0029711
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Molecular Weight

169.9 g/mol
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Physical Description

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis., Colorless fuming liquid with a suffocating odor; [HSDB], COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

135.7 °F at 760 mmHg (USCG, 1999), 135.7 °F, 59 °C, 57 °C
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Solubility

Miscible with benzene, ether, chloroform, petroleum ether, Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides, Solubility in water: reaction
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.52 @ 0 °C/4 °C, Density: 1.90 @ -97 °C; Liq: 1.483 @ 20 °C; Decomp in alcohol, Relative density (water = 1): 1.48
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Vapor Density

7.59 g/l, Relative vapor density (air = 1): 5.9
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Vapor Pressure

236.0 [mmHg], 236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 26
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Impurities

Grades: Technical; 99.5%; CP (99.8%); semiconductor, Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.
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Color/Form

Colorless, clear, mobile, fuming liquid

CAS No.

10026-04-7
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Melting Point

-94 °F (USCG, 1999), -70 °C, -68 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Thus, for example, in the reaction of allyl chloride with trichlorosilane, 25-30 mol. % of the allyl chloride entering into the reaction is converted by this side reaction into propylene, accompanied by the formation of equivalent quantities of silicon tetrachloride. The molar ratio of chloropropylsilane formed to silicon tetrachloride in the crude product is a measure of the selectivity of the reaction and typically attains values of between 2.33:1 (70% yield, based on allyl chloride) and 3:1 (75% yield). It is also known that the formation of propylene can be lessened by a special reaction procedure in pressurized apparatus. However, the result of this procedure is that the propylene obtained in the side reaction undergoes a further quantitative reaction with the hydrogen silane used, with the formation of propylsilanes. Even in the reactions carried out in the conventional manner under normal pressure, the propylene originating from the side reaction largely enters into a further side reaction with hydrogen silane to form the corresponding propylsilanes (cf. also DE 34 04 703 C) (see, for example, equation 3).
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crude product
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Synthesis routes and methods II

Procedure details

An SiON passivation layer, e.g., 104 in FIGS. 1A and 1B, can be deposited in MOCVD mode using reactants SiCl4, NH3, N2O, or ozone appropriately diluted in a nitrogen carrier at approximately 650 C˜750 C. Such a layer could also be formed in ALD mode with cycles of SiCl4 at approximately 400 C˜450 C and NH3-N20-N2 or NH3-O3-N2 at approximately 650 C˜700 C while maintaining appropriate gas pressures of SiCl4, NH3, and N2O to achieve desired film composition at a slow deposition rate less than 0.1 nm/sec.
[Compound]
Name
SiON
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1A
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1B
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ozone
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Synthesis routes and methods III

Procedure details

70 ml/h of high-boiling residue from the silane synthesis having a boiling point of greater than 150° C. and 25 I/h of gaseous hydrogen chloride were fed concurrently at room temperature and ambient pressure into an electrically heated laboratory fluidized-bed reactor having a length of 500 mm and an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5): 70-80 μm. The temperature was set to 600° C. The high-boiling residue comprised 75 % of disilanes, a mixture of tetrachlorodimethyldisilane, trichlorotrimethyldisilane, dichlorotetramethyldisilane and other silanes. A more precise assignment was difficult because of the large number of by-products. After 20 hours of operation, the experiment was stopped without deposits having been formed. About 100 g/h of silane mixture comprising, as main constituents, about 20 % of trichlorosilane and about 40% of silicon tetrachloride was formed. After separation of the trichlorosilane and silicon tetrachloride, a silane cleavage product having the composition set forth in Table 1 was obtained during the experiment.
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disilanes
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[Compound]
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silanes
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Yield
20%

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